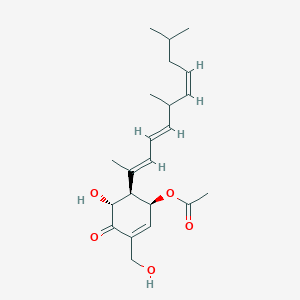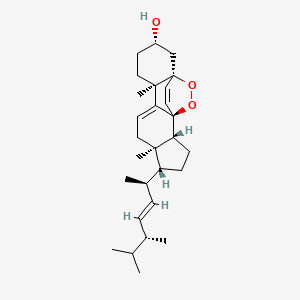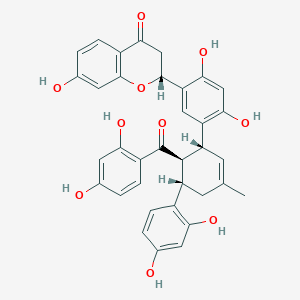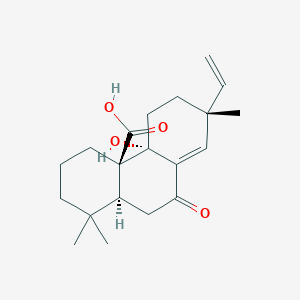
sphaeropsidin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sphaeropsidin C is a tricyclic diterpenoid. It has a role as a metabolite.
Applications De Recherche Scientifique
Biological Activities and Potential Applications
Sphaeropsidin C, a variant of the pimarane diterpene sphaeropsidin A (SphA), shows promising applications in agriculture and medicine due to its broad array of biological activities. SphA, produced by various pathogenic Diplodia species, exhibits potent and cell-specific anticancer activity. Its unique mode of action and biological activities, including phytotoxic and antimicrobial effects, suggest potential practical applications in these fields (Masi & Evidente, 2021).
Antimicrobial and Antifungal Properties
This compound, along with other analogues, has been evaluated for its antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae, a pathogen causing severe bacterial rice diseases. Studies indicate that certain structural features of this compound are critical for its antibacterial activity, providing insights that could aid in designing new compounds for agricultural applications (Evidente et al., 2011).
Anticancer Potential
Research has also explored the in vitro anticancer activity of sphaeropsidins, including this compound. These compounds, produced by fungi like Diplodia cupressi, have shown varying degrees of effectiveness against cancer cell lines, underlining the potential for this compound in cancer research. The study of structure-activity relationships of these compounds furthers our understanding of their anticancer properties (Lallemand et al., 2012).
Application in Combating Biofilms
The anti-biofilm activity of sphaeropsidin A, a close analogue of this compound, against antibiotic-resistant bacteria has been investigated. Its effectiveness in inhibiting biofilm formation by pathogens like MRSA and P. aeruginosa points towards the potential utility of this compound in addressing antibiotic resistance and treating biofilm-related infections (Roscetto et al., 2020).
Phytotoxic Effects
Sphaeropsidins, including this compound, exhibit phytotoxic properties. They have been shown to cause various symptoms like dieback, necrosis, and yellowing in different plant species, underscoring their potential as natural herbicides or in studying plant pathology (Evidente et al., 1997).
Propriétés
Formule moléculaire |
C20H28O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(4aR,4bR,7R,10aS)-7-ethenyl-4b-hydroxy-1,1,7-trimethyl-9-oxo-3,4,5,6,10,10a-hexahydro-2H-phenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-5-18(4)9-10-20(24)13(12-18)14(21)11-15-17(2,3)7-6-8-19(15,20)16(22)23/h5,12,15,24H,1,6-11H2,2-4H3,(H,22,23)/t15-,18-,19-,20+/m0/s1 |
Clé InChI |
VIDNIVWPSMVGJV-MVJPYGJCSA-N |
SMILES isomérique |
C[C@@]1(CC[C@]2(C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)C=C |
SMILES canonique |
CC1(CCCC2(C1CC(=O)C3=CC(CCC32O)(C)C=C)C(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R)-N-[(3S,9S,12S,15R,18S,21S,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B1250021.png)


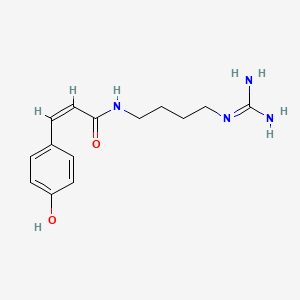
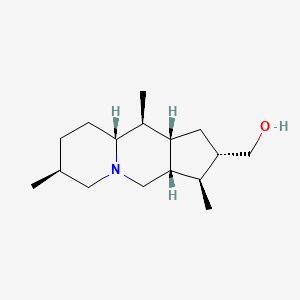
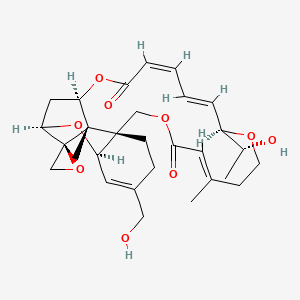
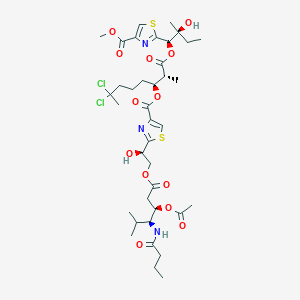
![3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine](/img/structure/B1250031.png)

